2-[(ethylamino)methyl]quinazolin-4(3H)-one hydrochloride
Description
Properties
IUPAC Name |
2-(ethylaminomethyl)-3H-quinazolin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-2-12-7-10-13-9-6-4-3-5-8(9)11(15)14-10;/h3-6,12H,2,7H2,1H3,(H,13,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMDKEPEJNQDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=CC=CC=C2C(=O)N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(ethylamino)methyl]quinazolin-4(3H)-one hydrochloride typically involves the reaction of 2-aminobenzamide with ethylamine. This reaction can be carried out under reflux conditions in the presence of a suitable solvent, such as ethanol. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(Ethylamino)methyl]quinazolin-4(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(3H)-one derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to different biological activities.
Substitution: The ethylamino group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, each with potentially unique biological activities and applications.
Scientific Research Applications
2-[(Ethylamino)methyl]quinazolin-4(3H)-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and biofilm inhibition effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(ethylamino)methyl]quinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit biofilm formation in Pseudomonas aeruginosa by interfering with the quorum sensing system . This disruption of bacterial communication pathways can reduce virulence and pathogenicity without directly killing the bacteria, which helps in minimizing the development of resistance.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs differ in substituents at position 2 of the quinazolinone scaffold, influencing biological activity and physicochemical properties:
Key Research Findings
Anti-Inflammatory Activity
- The ethylamino-acetamide analog (2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide) demonstrated 56% inhibition of inflammation in carrageenan-induced edema models, surpassing Diclofenac (50%) . In contrast, chloro-acetamide analogs showed only 30–40% inhibition, highlighting the importance of the ethylamino group in enhancing activity.
- Ulcerogenic Potential: Ethylamino-acetamide analogs exhibited lower ulcerogenic effects (severity index: 1.2) compared to aspirin (index: 2.5), suggesting a safer profile .
Structural Influences on Activity
- Hydrochloride Salt : The target compound’s hydrochloride form likely enhances solubility and bioavailability compared to neutral analogs like 1e .
- Substituent Flexibility: Ethylamino-methyl groups may improve target binding through increased hydrogen bonding or steric effects compared to rigid methylthio or chloro-acetamide substituents.
Limitations and Contradictions
- Data Gaps: Direct pharmacological data for this compound are absent in the provided evidence. Inferences are drawn from structurally related compounds.
- Phenyl Group Impact : The phenyl group in analogs may contribute to anti-inflammatory activity, complicating comparisons with the target compound’s unsubstituted core.
Biological Activity
2-[(Ethylamino)methyl]quinazolin-4(3H)-one hydrochloride is a synthetic compound belonging to the quinazolinone class, characterized by its unique ethylamino substitution at the 2-position. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Biological Activities
The biological activities of this compound are primarily attributed to its interactions with biological targets, including enzymes and receptors. The following sections detail its significant activities:
1. Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit notable antimicrobial properties. Specifically, studies have shown that this compound demonstrates effectiveness against various bacterial strains:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate Activity |
| Escherichia coli | Strong Activity |
| Candida albicans | Moderate Activity |
In a comparative study, this compound displayed significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
2. Antioxidant Properties
Compounds within the quinazolinone class are known for their antioxidant capabilities. This compound has been found to mitigate oxidative stress by scavenging free radicals, which is crucial for preventing cellular damage .
3. Anticancer Potential
Emerging research suggests that quinazolinones possess cytotoxic effects against various cancer cell lines. Specifically, derivatives similar to 2-[(ethylamino)methyl]quinazolin-4(3H)-one have shown promise in inhibiting the growth of prostate (PC3) and breast (MCF-7) cancer cells. The IC50 values indicate a dose-dependent effect, with some derivatives exhibiting potent cytotoxicity .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Biofilm Formation: This compound has been shown to interfere with the quorum sensing systems in bacteria like Pseudomonas aeruginosa, thereby inhibiting biofilm formation which is critical for bacterial virulence .
- Enzyme Interaction: Interaction studies reveal that this compound may act as an inhibitor for specific enzymes involved in bacterial metabolism, enhancing its antimicrobial efficacy .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of quinazolinones, including this compound:
- Study on Antimicrobial Effects:
- Cytotoxicity Evaluation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
